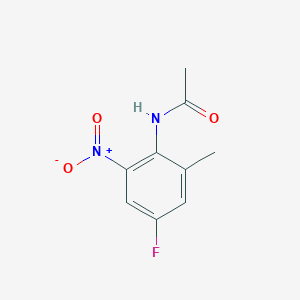

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

概要

説明

N-(4-Fluoro-2-methyl-6-nitrophenyl)acetamide (FMNPA) is an organic compound belonging to the class of nitroaromatics. It is a colorless solid at room temperature, and is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO). FMNPA has been used in a variety of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a fluorescent probe for studying the properties of proteins and other molecules.

科学的研究の応用

Solvatochromism and Hydrogen Bonding Effects

- The solvatochromism of heteroaromatic compounds like N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide has been extensively studied. One study delves into the effects of bifurcate hydrogen bond on the IR spectrum and dipole moment of similar compounds in solution, revealing that these molecules form complexes stabilized by bifurcate H bonds. The equilibrium position of these complexes is influenced by temperature, phase state, and the protophilic properties of the medium (Krivoruchka et al., 2004).

Conformational Studies

- Research on 2-Chloro-N-(3-methylphenyl)acetamide, a compound structurally similar to N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, provides insights into the conformation of the N—H bond and its relation to other functional groups in the molecule. The study also highlights how dual intermolecular N—H⋯O hydrogen bonds structure the molecules (Gowda et al., 2007).

Metabolic Studies

- While not directly on N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, studies on the metabolism of similar compounds, like flutamide, shed light on the metabolic pathways and potential reactive toxic metabolites, which can be insightful for understanding the metabolic behavior of structurally related compounds (Goda et al., 2006).

Photoreactions

- The photoreactions of compounds like flutamide in different solvents can offer valuable information regarding the photochemical stability and reactivity of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide under various conditions. Such studies highlight how the solvent plays a crucial role in determining the predominant photoreaction pathways and the nature of the photo-generated species (Watanabe et al., 2015).

Biological Applications and Toxicity

- Although not specifically focused on N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, the in vitro antibacterial activity of structurally related molecules against pathogens like Klebsiella pneumoniae, and their cytotoxic and pharmacokinetic profiles, offer a valuable perspective on the potential biomedical applications and safety of similar compounds (Cordeiro et al., 2020).

特性

IUPAC Name |

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O3/c1-5-3-7(10)4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWXRACCNAGROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide | |

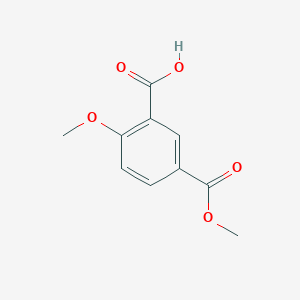

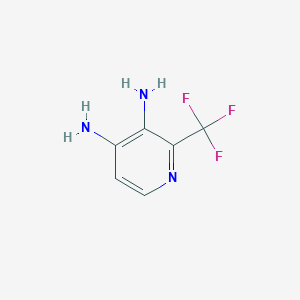

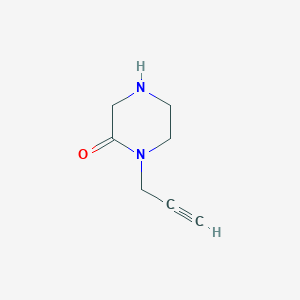

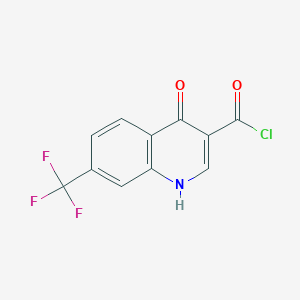

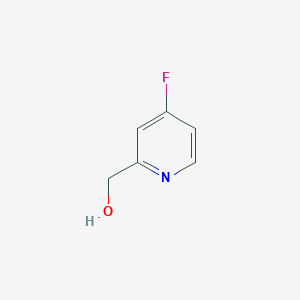

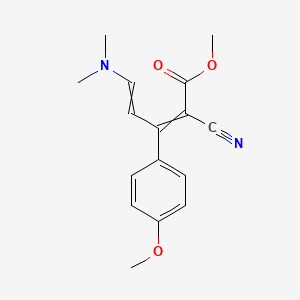

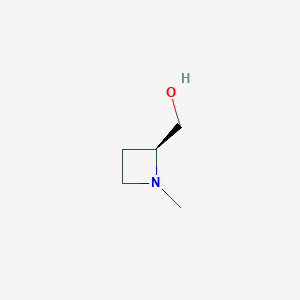

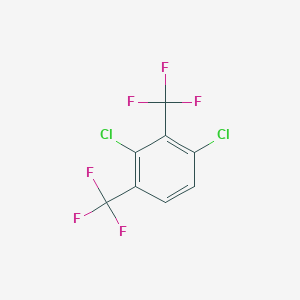

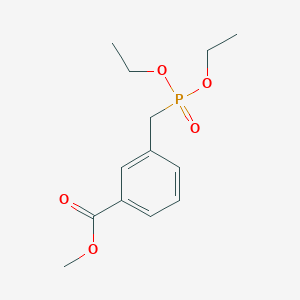

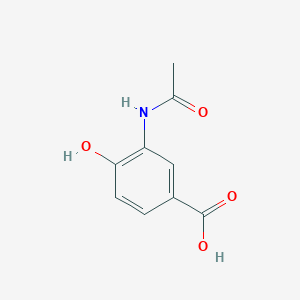

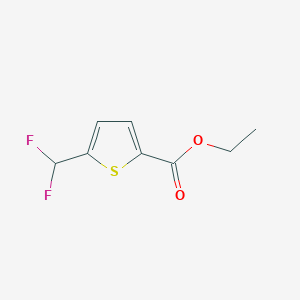

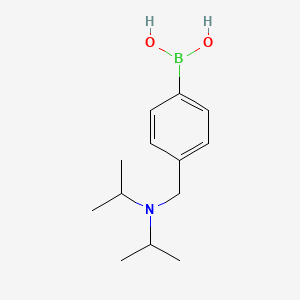

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。